CHEMBL4573918
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the morpholine ring and the trifluoromethyl group in its structure contributes to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the morpholine ring allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The triazolopyrazine core can be reduced using agents like sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, typically using reagents like sodium methoxide.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The triazolopyrazine core is known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation . The morpholine ring and the trifluoromethyl group enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazolopyrazine derivatives, such as:
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: This compound is a potent DPP-IV inhibitor with applications in diabetes treatment.
1,2,4-Triazolo[4,3-c]quinazolines:
The uniqueness of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biologische Aktivität
The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide , also known by its CAS number 1251551-92-4 , is a member of the triazolo-pyrazine family. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Molecular Characteristics
- Molecular Formula : C18H17F3N6O3
- Molecular Weight : 422.368 g/mol
- IUPAC Name : 2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer applications. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Anti-Cancer Activity
A study focusing on derivatives of the triazolo[4,3-a]pyrazine core revealed that compounds similar to the one showed promising anti-tumor activity against several cancer cell lines. Specifically:
Cell Line | IC50 Value (μM) |
---|---|
A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 |
HeLa | 2.85 ± 0.74 |
The compound demonstrated superior inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM), indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazolo-pyrazine core binds to various kinases and enzymes involved in cancer progression.
- Cell Cycle Modulation : Studies have shown that treatment with related compounds can induce mitotic arrest and alter gene expression profiles associated with apoptosis (e.g., upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl2) .
- Fluorescence Staining Assays : These assays confirm the induction of apoptosis in treated cell lines.
Case Study 1: Efficacy Against A549 Cells
In a controlled laboratory setting, the compound was tested against A549 lung cancer cells. The results indicated that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as an anti-cancer agent.
Case Study 2: Inhibition of c-Met Kinase
Further investigations into the compound's mechanism revealed its role as a c-Met kinase inhibitor. This was validated through molecular docking studies that demonstrated strong binding affinity to the active site of c-Met .
Eigenschaften
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-13(2-4-14)11-24-15(29)12-28-18(30)27-6-5-23-16(17(27)25-28)26-7-9-31-10-8-26/h1-6H,7-12H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRXZFCSLKKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.